3-(3-Ethylphenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 3-ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)propane-1,2-diol typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or an alcohol. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3-Ethylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethylphenoxy)propane-1,2-diol
- 3-(4-Ethylphenoxy)propane-1,2-diol
- 3-(2-Methoxyphenoxy)propane-1,2-diol
Uniqueness
3-(3-Ethylphenoxy)propane-1,2-diol is unique due to the position of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. The specific arrangement of functional groups can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
64049-52-1 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(3-ethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
InChI Key |
JCLWQYMAWWJMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.